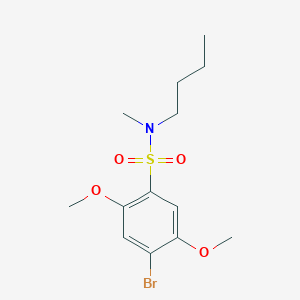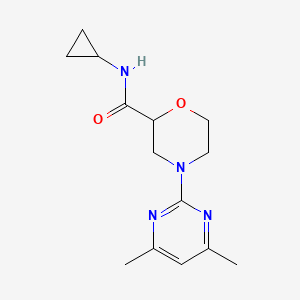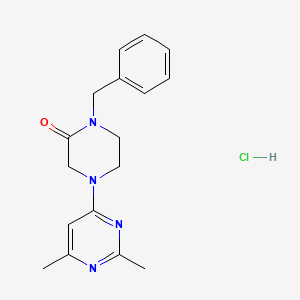
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a bromine atom, two methoxy groups, a butyl group, a methyl group, and a sulfonamide group attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method involves the bromination of 2,5-dimethoxybenzene to introduce the bromine atom at the 4-position. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final steps involve the alkylation of the sulfonamide group with butyl and methyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
4-bromo-2,5-dimethoxyamphetamine: Another related compound with distinct biological activities.
Uniqueness
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of the butyl and sulfonamide groups, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it of particular interest in various research fields.
Properties
Molecular Formula |
C13H20BrNO4S |
|---|---|
Molecular Weight |
366.27 g/mol |
IUPAC Name |
4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
JGZBBVHEJRJOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267215.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
![2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12267239.png)
![6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12267251.png)

![4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267258.png)
![4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267262.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12267264.png)
![4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267266.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12267271.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267274.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B12267281.png)

![5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267290.png)
